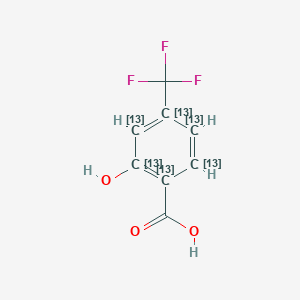
rac 7-Hydroxy Propranolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(rac)-7-Hydroxy Propranolol-d5 is a deuterated form of 7-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The deuterated form, (rac)-7-Hydroxy Propranolol-d5, is used in scientific research to study the pharmacokinetics and metabolism of Propranolol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-7-Hydroxy Propranolol-d5 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (rac)-7-Hydroxy Propranolol-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Setup: The reaction is set up in a controlled environment to ensure the incorporation of deuterium atoms.
Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound.
Quality Control: The final product is subjected to rigorous quality control tests to ensure the desired level of deuteration and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(rac)-7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(rac)-7-Hydroxy Propranolol-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propranolol.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Propranolol.
Drug Development: Used in the development of new beta-adrenergic receptor blockers and other cardiovascular drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
(rac)-7-Hydroxy Propranolol-d5 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of adrenaline and noradrenaline.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors also play a role in cardiovascular regulation.
The blocking of these receptors leads to a decrease in heart rate, reduction in blood pressure, and alleviation of symptoms associated with cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy Propranolol-d5: Another deuterated metabolite of Propranolol with similar pharmacokinetic properties.
Propranolol-d5 Glucuronide: A glucuronide conjugate of Propranolol-d5 used in metabolism studies.
rac-Propranolol-d7: A deuterated form of Propranolol used in similar research applications.
Uniqueness
(rac)-7-Hydroxy Propranolol-d5 is unique due to its specific deuteration pattern, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Propranolol. Its use in scientific research provides valuable insights into the behavior of Propranolol in the body and aids in the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
280.37 g/mol |
IUPAC-Name |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI-Schlüssel |
ZAVISZICVBECEV-BEHIUOGBSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


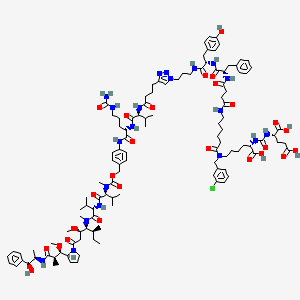
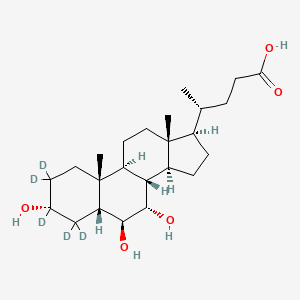

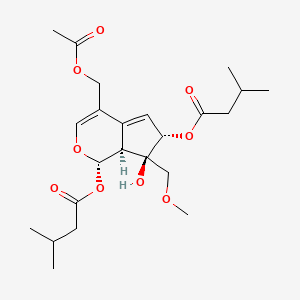
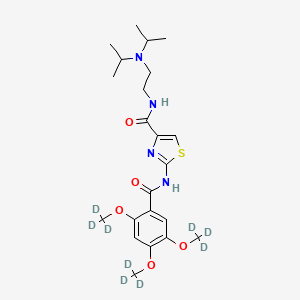
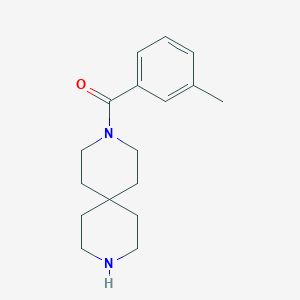

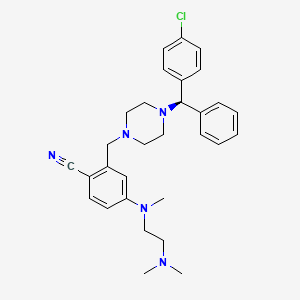
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)

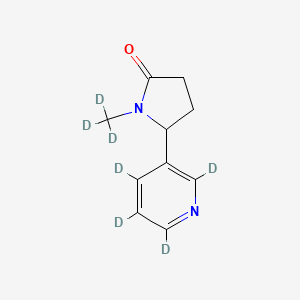
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
